molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2

Desamino hydroxy terazosin

Cat. No.: B569979
CAS No.: 1177261-73-2
M. Wt: 388.424
InChI Key: SOPCVLMNPKFJKQ-UHFFFAOYSA-N
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Description

Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of this compound is C19H24N4O5, and it has a molecular weight of 388.4177 .

Scientific Research Applications

Desamino hydroxy terazosin has several scientific research applications, including:

Mechanism of Action

Future Directions

Research on Terazosin, a related compound, has shown potential therapeutic effects in multiple models of amyotrophic lateral sclerosis (ALS) . Terazosin was found to protect motor neurons via multiple pathways, including upregulating glycolysis and rescuing stress granule formation . This suggests potential future directions for research on Desamino hydroxy terazosin and related compounds.

Biochemical Analysis

Biochemical Properties

Desamino Hydroxy Terazosin has been found to interact with various enzymes and proteins. It has been reported to have a significant interaction with the alpha-1 adrenergic receptors . This interaction leads to the relaxation of smooth muscle in blood vessels and the prostate, which is beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .

Cellular Effects

In terms of cellular effects, this compound has been observed to have a dramatic effect on the activation of phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway . This activation leads to an upregulation of glucose metabolism, evidenced by enhanced ATP production and higher lactate dehydrogenase (LDH) enzymatic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its selective activation of GPR119, leading to increased cAMP and ATP synthesis, consequently enhancing insulin secretion . It also inhibits the upregulation of MST1-Foxo3a expression in pancreatic tissue, enhancing damaged mitophagy clearance, restoring autophagic flux, and improving mitochondrial quantity and structure in β-cells .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in a study involving New Zealand rabbits, the compound was administered at a dosage of 0.5 mg/kg of body weight along with acetaminophen, leading to enhanced liver functioning by reducing the levels of liver injury markers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to interact with the G protein-coupled receptor 119 (GPR119), leading to increased cAMP and ATP synthesis . This suggests that the compound plays a role in the regulation of glucose metabolism.

Transport and Distribution

Given its interaction with GPR119, it is plausible that the compound may be transported and distributed via mechanisms involving this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:

    Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.

    Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

    Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .

Comparison with Similar Compounds

    Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.

    Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.

    Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.

Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .

Properties

IUPAC Name

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177261-73-2
Record name Desamino hydroxy terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESAMINO HYDROXY TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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